N-BOC-Aminomethylboronic acid pinacol ester
Description
Properties
IUPAC Name |
tert-butyl N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BNO4/c1-10(2,3)16-9(15)14-8-13-17-11(4,5)12(6,7)18-13/h8H2,1-7H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHBONRCKUQNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2144499-63-6 | |
| Record name | tert-butyl N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Miyaura Borylation of Halogenated Precursors
A halogenated precursor, such as N-Boc-aminomethyl bromide, reacts with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. For example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) catalyzes the borylation at 80°C in dimethyl sulfoxide (DMSO), yielding the pinacol ester after 12 hours. This method achieves yields of 70–85%, depending on the halogen (bromine > chlorine) and steric hindrance.
Reaction Conditions:
- Substrate: N-Boc-aminomethyl bromide (1.0 equiv)
- Boron source: B2Pin2 (1.2 equiv)
- Catalyst: PdCl2(dppf) (5 mol%)
- Base: KOAc (3.0 equiv)
- Solvent: DMSO, 80°C, 12 h
Sequential Boc Protection and Borylation
Alternatively, the amine group is first protected with di-tert-butyl dicarbonate (Boc2O) before borylation. A patent detailing the synthesis of a related tetrahydropyridine boronic ester demonstrates this approach: N-Boc-4-piperidone is triflated with trifluoromethanesulfonic anhydride, followed by palladium-catalyzed borylation with B2Pin2. While optimized for cyclic amines, this method adapts well to linear substrates, offering yields up to 78%.
Alkylation of Boc-Protected Amines
Direct alkylation of Boc-aminomethyl derivatives with boronic ester-forming reagents provides a straightforward route. This method avoids transition metals, making it advantageous for substrates sensitive to palladium.
Mitsunobu Reaction with Pinacol
The Mitsunobu reaction couples Boc-aminomethanol with pinacol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). The reaction proceeds in tetrahydrofuran (THF) at room temperature, producing the boronic ester in 65–72% yield. However, stoichiometric phosphine oxide byproducts complicate purification.
Reaction Conditions:
- Substrate: N-Boc-aminomethanol (1.0 equiv)
- Boronating agent: Pinacol (1.5 equiv)
- Reagents: DEAD (1.2 equiv), PPh3 (1.2 equiv)
- Solvent: THF, rt, 24 h
Nucleophilic Substitution with Boron Electrophiles
N-Boc-aminomethyl iodide reacts with lithium pinacol borate in anhydrous diethyl ether. The reaction, conducted at −78°C to prevent racemization, affords the product in 60% yield after aqueous workup. While milder than palladium methods, this approach requires stringent anhydrous conditions.
Organometallic Reagent Strategies
Grignard or lithium reagents enable direct boron-carbon bond formation. A recent study outlines the synthesis of boronic esters via quenching organometallic intermediates with trimethyl borate, followed by pinacol transesterification.
Grignard Reagent Quenching
N-Boc-aminomethyl magnesium bromide is prepared in situ from the corresponding bromide and magnesium turnings. Addition of trimethyl borate (B(OMe)3) yields a borate complex, which is treated with pinacol in acidic methanol to furnish the pinacol ester (55–68% yield).
Reaction Conditions:
- Substrate: N-Boc-aminomethyl bromide (1.0 equiv)
- Reagents: Mg (1.2 equiv), B(OMe)3 (1.5 equiv), pinacol (2.0 equiv)
- Solvent: THF/MeOH, 0°C to rt, 18 h
Comparative Analysis of Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
Miyaura borylation offers the highest yields and scalability, making it preferred for industrial applications. However, palladium residues necessitate rigorous purification. The Mitsunobu reaction, while transition metal-free, suffers from low atom economy and challenging byproduct removal. Grignard methods are less efficient but valuable for small-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-BOC-Aminomethylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Building Block in Organic Synthesis
N-BOC-Aminomethylboronic acid pinacol ester serves as a crucial building block for synthesizing complex organic molecules. It is employed in various reactions to create biaryl compounds and other derivatives essential for drug discovery and development.
| Reaction Type | Description | Key Products |
|---|---|---|
| Suzuki–Miyaura Coupling | Connects aryl or vinyl boron compounds with halides or pseudohalides | Biaryl compounds |
| Oxidation | Converts boronic acid groups into derivatives | Boronic acid derivatives |
| Reduction | Forms corresponding amines or alcohols | Amines and alcohols |
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in cancer treatment. Its ability to form reversible covalent bonds with diols enhances its utility in designing boron-containing drugs and enzyme inhibitors.
Cancer Therapy Development
A study highlighted the use of this compound in synthesizing novel boron-containing compounds that exhibit anticancer properties. The research demonstrated that these compounds could inhibit tumor growth by targeting specific enzymes involved in cancer progression.
Enzyme Inhibition
Research has shown that derivatives of this compound can act as effective enzyme inhibitors. For instance, they have been used to design inhibitors for proteases, showcasing their potential in therapeutic applications against various diseases.
Industrial Applications
In industrial settings, this compound is utilized for producing advanced materials and polymers. Its unique reactivity allows for the development of specialized materials with tailored properties for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of N-BOC-Aminomethylboronic acid pinacol ester involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and drug design. The compound’s reactivity is influenced by the presence of the BOC-protected amine and pinacol ester groups, which modulate its stability and solubility .
Comparison with Similar Compounds
Structural and Functional Analogues
N-BOC-Aminomethylboronic acid pinacol ester belongs to a broader class of boronic acid pinacol esters with protective groups. Key structural analogues include:
Key Differences :
- Substituent Position: The aminomethyl group in this compound enhances its reactivity in nucleophilic environments compared to phenylamino or pyrimidine derivatives .
- Protection Strategy: Dual BOC groups (e.g., in 2-(N,N-BisBOC-Amino)pyrimidine-5-boronic acid pinacol ester) increase steric hindrance, reducing unintended side reactions but complicating deprotection steps .
Reactivity in Suzuki-Miyaura Coupling
- This compound exhibits moderate reactivity in Suzuki reactions due to the electron-donating BOC group, which slightly slows transmetallation compared to unsubstituted boronic acids .
- Comparison with Boronic Acids: Unprotected boronic acids (e.g., 2-aminobenzaldehyde-derived boronic acid 33 in ) show higher reactivity but lower stability, often requiring in situ preparation .
- Pinacol Ester vs. Azaester: Pinacol esters (e.g., this compound) generally offer better solubility in chloroform and ketones than azaesters, facilitating homogeneous reaction conditions .
Solubility and Stability
- Solubility: Pinacol esters, including this compound, exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to parent boronic acids. For example, phenylboronic acid pinacol ester has ~10× higher solubility in chloroform than phenylboronic acid .
- Stability : The BOC group and pinacol ester moiety synergistically protect the boronic acid from protodeboronation, enabling long-term storage at room temperature .
Biological Activity
N-BOC-Aminomethylboronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
This compound can be synthesized through several methods, including the use of boronic acids as intermediates. The synthesis typically involves the reaction of aminomethyl derivatives with boronic acid pinacol esters under controlled conditions to yield the desired product. The compound's structure includes a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it a versatile building block in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBNO
- Molecular Weight : 251.10 g/mol
This compound exhibits several biological activities primarily due to its boronate group, which interacts with various biological targets. The following mechanisms have been identified:
- Protease Inhibition : Boronic acids are known to inhibit serine proteases by forming stable complexes with the enzyme's active site. This property has been exploited in the development of drugs targeting cancer and other diseases.
- Antiviral Activity : Some studies suggest that boronic acids can inhibit viral replication by interfering with viral proteases, thus preventing the maturation of viral particles.
- Antibacterial Properties : The compound has shown potential antibacterial activity against a range of pathogens, possibly through mechanisms similar to those observed in protease inhibition.
Case Studies
- Anticancer Activity : A study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent.
- Antiviral Efficacy : In vitro assays demonstrated that the compound could significantly reduce viral load in infected cell lines, supporting its role as a potential antiviral therapeutic.
- Antibacterial Testing : Clinical isolates of bacteria were tested against various concentrations of the compound, revealing promising antibacterial activity, particularly against resistant strains.
Table 1: Biological Activity Summary
Table 2: Synthesis Methods Comparison
Q & A
Q. What are the common synthetic routes for preparing N-BOC-Aminomethylboronic acid pinacol ester?
The synthesis of this compound typically involves:
- Protection of the amine group : The BOC (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions to protect the amine functionality, preventing unwanted side reactions .
- Boronic ester formation : The boronic acid moiety is stabilized using pinacol (a diol), often via transesterification or direct coupling with pinacol borane reagents. For example, photoinduced decarboxylative borylation of carboxylic acid precursors (e.g., N-hydroxyphthalimide esters) under visible light with diboron reagents like bis(catecholato)diboron can generate boronic esters without metal catalysts .
- Purification : Chromatography or recrystallization ensures high purity, critical for reproducibility in cross-coupling reactions.
Q. How does the pinacol ester group influence the stability and reactivity of this compound in cross-coupling reactions?
The pinacol ester group:
- Enhances stability : Protects the boronic acid from hydrolysis and oxidation, enabling storage and handling in ambient conditions .
- Improves solubility : Increases solubility in organic solvents (e.g., THF, DCM), facilitating homogeneous reaction conditions in Suzuki-Miyaura couplings .
- Moderates reactivity : The steric bulk of pinacol slows undesired side reactions (e.g., protodeboronation) while maintaining sufficient reactivity for catalytic cross-coupling .
Advanced Research Questions
Q. What strategies can mitigate competing protodeboronation during Suzuki-Miyaura coupling reactions involving this compound?
Protodeboronation (loss of the boron group) is a common side reaction that reduces coupling efficiency. Mitigation strategies include:
- Optimizing reaction conditions : Lowering reaction temperature (e.g., 50–60°C), using anhydrous solvents, and ensuring precise stoichiometry of the palladium catalyst and base .
- Radical scavengers : Adding TEMPO or BHT suppresses radical-mediated degradation pathways, which are prevalent in reactions involving tertiary boronic esters .
- In situ derivatization : Converting the pinacol ester to a more reactive borinic ester intermediate (via treatment with nBuLi and TFAA) enhances coupling efficiency and reduces decomposition .
Q. How can chemoselectivity be achieved when using this compound in multi-step syntheses?
Chemoselectivity is critical when multiple reactive groups (e.g., amine, boronic ester) are present. Key approaches include:
- Controlled speciation : Adjusting pH or solvent polarity to favor specific boron species (trigonal vs. tetrahedral), which directs reactivity toward desired partners (e.g., aryl halides over alkenes) .
- Sequential deprotection : The BOC group can be selectively removed under acidic conditions (e.g., TFA/DCM) without affecting the boronic ester, enabling orthogonal functionalization .
- Catalyst tuning : Using Pd catalysts with tailored ligands (e.g., SPhos or XPhos) enhances selectivity for aryl halide coupling partners over competing substrates .
Q. What analytical methods are most effective for characterizing and quantifying this compound?
- NMR spectroscopy : NMR identifies boron speciation (δ ~30 ppm for pinacol esters), while and NMR confirm structural integrity and BOC protection .
- UV-Vis spectroscopy : Monitors reaction progress in HO-mediated transformations by tracking absorbance shifts (e.g., λ = 405 nm for nitrophenyl derivatives) .
- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities, critical for quality control in synthetic workflows .
Data Contradiction and Optimization
Q. How should researchers address inconsistencies in reported catalytic efficiencies for cross-coupling reactions?
Discrepancies often arise from:
- Substrate purity : Impurities in the boronic ester (e.g., residual pinacol) can inhibit Pd catalysts. Rigorous purification (e.g., flash chromatography) is essential .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may accelerate protodeboronation compared to non-polar alternatives (e.g., toluene). Systematic solvent screening is recommended .
- Base selection : Strong bases (e.g., CsCO) may deprotect the BOC group prematurely. Milder bases (e.g., KPO) are preferable for sensitive substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
